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For Researchers, Scientists, and Drug Development Professionals

Abstract
(2-Methylquinolin-4-yl)methanol, a quinoline derivative, holds significant interest within the

scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its

structural motif is a key component in a variety of biologically active compounds. This technical

guide provides a thorough examination of the chemical properties, synthesis, and potential

biological relevance of (2-Methylquinolin-4-yl)methanol. Detailed experimental protocols for

its synthesis and purification are presented, alongside a comprehensive summary of its

physicochemical properties. Furthermore, this guide explores a plausible signaling pathway

through which quinoline derivatives may exert their anticancer effects, offering a basis for

further investigation into the therapeutic potential of this compound.

Chemical Properties
(2-Methylquinolin-4-yl)methanol is a solid organic compound with the chemical formula

C₁₁H₁₁NO.[1] It is characterized by a quinoline core structure, substituted with a methyl group

at the 2-position and a hydroxymethyl group at the 4-position.

Physicochemical Data
A summary of the key physicochemical properties of (2-Methylquinolin-4-yl)methanol is
provided in Table 1. This data is essential for its handling, formulation, and application in
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experimental settings.

Property Value Source

Molecular Formula C₁₁H₁₁NO [1]

Molecular Weight 173.21 g/mol [1]

CAS Number 4939-28-0 [1]

IUPAC Name
(2-methylquinolin-4-

yl)methanol
[1]

Appearance Solid [2]

Melting Point 143-148 °C BIOSYNCE

Boiling Point 337.3 ± 27.0 °C at 760 mmHg BIOSYNCE

Density 1.2 ± 0.1 g/cm³ BIOSYNCE

Solubility

Soluble in common organic

solvents such as ethanol,

acetone, and chloroform;

insoluble in water.

BIOSYNCE

pKa (Acidity Coefficient) 13.46 ± 0.10 (Predicted) BIOSYNCE

Flash Point 157.8 ± 23.7 °C BIOSYNCE

Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of

(2-Methylquinolin-4-yl)methanol. While experimental spectra for this specific molecule are

not readily available in the public domain, the following sections describe the expected spectral

features based on its structure and data from closely related compounds.

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of

the quinoline ring, a singlet for the methyl group, and signals for the methylene and hydroxyl

protons of the methanol substituent. The ¹³C NMR spectrum would display distinct signals for

each of the 11 carbon atoms in the molecule, with the chemical shifts being influenced by their
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electronic environment. Theoretical and experimental chemical shift values for similar quinoline

derivatives can be used for comparison.[3]

The IR spectrum of (2-Methylquinolin-4-yl)methanol would be characterized by a broad

absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration

of the hydroxyl group. Other significant peaks would include C-H stretching vibrations of the

aromatic and methyl groups, and C=C and C=N stretching vibrations characteristic of the

quinoline ring system.

Mass spectrometry data for (2-Methylquinolin-4-yl)methanol shows a predicted [M+H]⁺ peak

at m/z 174.09134.[4] The fragmentation pattern would likely involve the loss of the hydroxyl

group or the entire hydroxymethyl substituent.

Experimental Protocols
The following protocols provide generalized procedures for the synthesis and purification of (2-
Methylquinolin-4-yl)methanol, based on established chemical transformations for similar

compounds.

Synthesis of (2-Methylquinolin-4-yl)methanol via
Reduction of 2-Methylquinoline-4-carbaldehyde
A common and effective method for the synthesis of (2-Methylquinolin-4-yl)methanol is the

reduction of the corresponding aldehyde, 2-methylquinoline-4-carbaldehyde, using a mild

reducing agent such as sodium borohydride (NaBH₄).[5][6]

Materials:

2-Methylquinoline-4-carbaldehyde

Sodium borohydride (NaBH₄)

Methanol (or another suitable alcohol solvent)

Deionized water

Dichloromethane (or other suitable extraction solvent)
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Anhydrous magnesium sulfate (or sodium sulfate)

Hydrochloric acid (for workup, if necessary)

Sodium bicarbonate (for workup)

Procedure:

Dissolution: In a round-bottom flask, dissolve 2-methylquinoline-4-carbaldehyde in methanol

at room temperature.

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to

the stirred solution. The reaction is typically exothermic.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) until the starting aldehyde is consumed.

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition

of deionized water to decompose the excess sodium borohydride.

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

Extraction: Extract the aqueous residue with dichloromethane. Combine the organic layers.

Washing: Wash the combined organic layers with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude (2-Methylquinolin-4-
yl)methanol.

Purification
The crude product can be purified by column chromatography followed by recrystallization to

obtain a high-purity sample.

Materials:

Silica gel (or alumina)
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Hexane

Ethyl acetate

Triethylamine (optional, to prevent streaking of the basic quinoline compound on silica gel)[7]

Procedure:

Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and

adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is

loaded onto the top of the column.[8]

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent

should be gradually increased to facilitate the separation of the product from impurities.[9]

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the

fractions containing the pure product.

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Procedure:

Dissolution: Dissolve the purified product from column chromatography in a minimum

amount of a hot solvent (e.g., ethanol, methanol, or a solvent mixture).

Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to

induce crystallization.

Crystal Collection: Collect the crystals by vacuum filtration.

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization

solvent and dry them under vacuum.[10]

Biological Activity and Signaling Pathways
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Quinoline derivatives are known to exhibit a wide range of biological activities, including

anticancer properties.[11][12] While the specific mechanism of action for (2-Methylquinolin-4-
yl)methanol has not been elucidated, many quinoline-based compounds have been shown to

induce apoptosis in cancer cells through various signaling pathways.[13][14]

Plausible Signaling Pathway: Induction of Apoptosis
A potential mechanism of action for quinoline derivatives as anticancer agents involves the

induction of apoptosis, or programmed cell death. This can be triggered through the intrinsic

(mitochondrial) pathway. Quinoline compounds may induce cellular stress, leading to the

activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.

Below is a Graphviz diagram illustrating a simplified, plausible signaling pathway for the

induction of apoptosis by a generic quinoline derivative, which could be applicable to (2-
Methylquinolin-4-yl)methanol.

(2-Methylquinolin-4-yl)methanol Cellular Stress Bcl-2 Family Modulation Bax/Bak Activation Mitochondrion Cytochrome c Release Apoptosome Formation
(Apaf-1, Cytochrome c, Caspase-9) Caspase-9 Activation Caspase-3 Activation Apoptosis

Click to download full resolution via product page

Plausible apoptosis induction pathway for a quinoline derivative.

Conclusion
(2-Methylquinolin-4-yl)methanol is a compound of significant interest due to its quinoline

scaffold, a common feature in many pharmacologically active molecules. This guide has

provided a detailed overview of its chemical properties, along with robust, adaptable protocols

for its synthesis and purification. The exploration of a plausible signaling pathway for its

potential anticancer activity highlights the need for further research to fully understand its

biological effects and therapeutic potential. The information presented herein serves as a

valuable resource for researchers and professionals engaged in the discovery and

development of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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